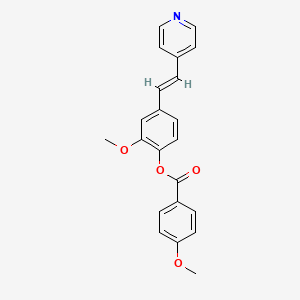

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate

Description

(E)-2-Methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is a synthetic ester derivative featuring a conjugated vinylpyridinyl moiety and dual methoxy substituents. Its structure comprises a central benzene ring substituted with a methoxy group at position 2 and a trans-vinylpyridin-4-yl group at position 4, esterified with 4-methoxybenzoic acid. Its synthesis likely involves Knoevenagel condensation, as seen in structurally related compounds (e.g., trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde derivatives) .

Properties

IUPAC Name |

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-25-19-8-6-18(7-9-19)22(24)27-20-10-5-17(15-21(20)26-2)4-3-16-11-13-23-14-12-16/h3-15H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPIPTUQSHZECK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate typically involves a multi-step process. One common method is the Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate may involve large-scale Heck reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can result in various functionalized stilbenes.

Scientific Research Applications

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s structural similarity to natural stilbenes makes it a candidate for studying biological activities, such as antioxidant and anti-inflammatory properties.

Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.

Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues with Pyridinylvinyl Substituents

Key Compounds :

- trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (I) and trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II)

- Structural Differences :

- Compound I has a pyridin-2-yl group, whereas the target compound and Compound II feature pyridin-4-yl.

- The target compound is an ester (4-methoxybenzoate), while I and II are aldehydes.

- Crystallographic Data :

| Compound | Space Group | Unit Cell Parameters (Å, °) | Z (Asymmetric Unit) |

|---|---|---|---|

| I | P21/c | a=12.6674, b=7.2173, c=11.5877, β=97.203 | 4 |

| II | P21 | a=3.85728, b=10.62375, c=12.8625, β=91.722 | 2 |

| Target* | - | - | - |

- Implications :

- The pyridin-4-yl group in II and the target compound may enhance planarity due to reduced steric hindrance compared to pyridin-2-yl in I.

- Esterification with 4-methoxybenzoate introduces bulkier substituents, likely affecting solubility and crystallinity compared to aldehyde derivatives.

Benzoate Esters with Variable Substituents

Key Compound : 2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate

- Structural Differences :

- Features an allyl group (prop-2-en-1-yl) and dichlorobenzoate, contrasting with the target’s vinylpyridinyl and 4-methoxybenzoate groups.

- Dihedral angle between benzene rings: 73.6° , indicating near-perpendicular orientation.

- Implications :

- The target compound’s conjugated vinylpyridinyl group may promote coplanarity, enhancing electronic delocalization compared to the twisted allyl-substituted analogue.

- Dichlorobenzoate in the analogue could increase hydrophobicity, whereas methoxy groups in the target compound improve solubility.

Key Compounds :

- Ethyl 4-(Pyridin-2-ylmethoxy)benzoate Synthesis: Achieved via nucleophilic substitution (96% yield), differing from the Knoevenagel condensation used for vinylpyridinyl derivatives . Structural Differences:

- Pyridin-2-ylmethoxy substituent vs. vinylpyridin-4-yl in the target.

- Ethyl ester vs. 4-methoxybenzoate ester.

- Implications :

- The target compound’s extended conjugation (vinyl bridge) may confer superior optoelectronic properties.

- 2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate Structural Differences:

- Carbohydrazonoyl and fluorobenzoyl groups introduce hydrogen-bonding capacity, absent in the target compound.

- SMILES comparison: Target lacks fluorinated and hydrazone motifs.

- Implications :

- The fluorobenzoyl group in the analogue may enhance bioactivity (e.g., receptor binding), whereas the target’s pyridinylvinyl group prioritizes structural rigidity.

Biological Activity

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21H19N1O4, with a molecular weight of approximately 353.39 g/mol. It features a methoxy group, a pyridine moiety, and a vinyl group attached to a phenyl ring, contributing to its unique reactivity profile and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N1O4 |

| Molecular Weight | 353.39 g/mol |

| Structural Features | Methoxy, Pyridine, Vinyl |

The biological activity of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is primarily attributed to its interaction with various molecular targets. Studies indicate that it may act as an inhibitor of specific enzymes and receptors, modulating their activity and influencing cellular pathways related to cancer proliferation and inflammation.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes involved in cancer metabolism.

- Receptor Modulation : The binding affinity to various receptors can influence signaling pathways critical for cell survival and growth.

Biological Activity

Research indicates that (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate exhibits significant antitumor and anti-inflammatory properties.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A2780 (ovarian cancer)

The IC50 values for these cell lines have been reported in the range of 0.5 to 10 μM, indicating potent antiproliferative effects.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammatory markers in cellular models. This activity is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

-

Case Study on Antitumor Activity :

A study evaluated the effects of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate on HeLa cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 3 μM. This suggests that the compound effectively inhibits cervical cancer cell growth through apoptosis induction. -

Case Study on Anti-inflammatory Effects :

Another investigation focused on the anti-inflammatory properties of the compound in lipopolysaccharide (LPS)-stimulated macrophages. The treatment resulted in a significant reduction in TNF-alpha and IL-6 production, highlighting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.